molecular formula C16H17NO4 B5729369 N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Cat. No.: B5729369
M. Wt: 287.31 g/mol
InChI Key: VUVRLOMFFBLDIO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 2 and 4 positions on the phenyl ring and an additional methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is unique due to its specific substitution pattern and its ability to inhibit bacterial RNA polymerase. This makes it a valuable compound for developing new antimicrobial agents and studying the mechanisms of enzyme inhibition.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-11-8-9-13(15(10-11)21-3)17-16(18)12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVRLOMFFBLDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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